N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death. In anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds have similar structures but differ in their substituents, leading to variations in their biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: These derivatives exhibit potent anti-inflammatory and antimicrobial activities, similar to the compound .
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-5-17-7-6-8-21-22(17)26-25(34-21)28(10-9-27-11-13-33-14-12-27)24(29)18-15-19(30-2)23(32-4)20(16-18)31-3;/h6-8,15-16H,5,9-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRFDXSNSZBTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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